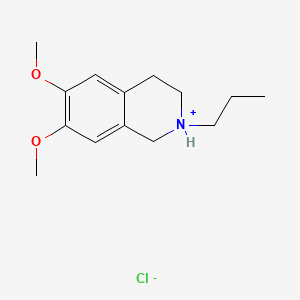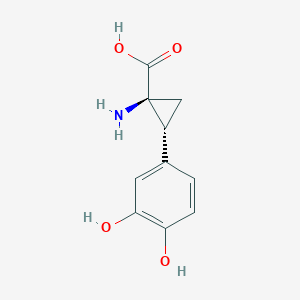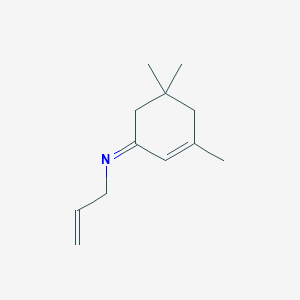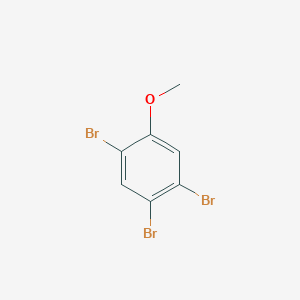
2,4,5-Tribromoanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tribromoanisole is a chemical compound with the molecular formula C7H5Br3O. It is a brominated derivative of anisole, characterized by the presence of three bromine atoms attached to the benzene ring at positions 2, 4, and 5, and a methoxy group at position 1. This compound is known for its distinct musty odor and is often associated with contamination in various products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,5-Tribromoanisole can be synthesized through the bromination of anisole. The process involves the reaction of anisole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature, and the bromine atoms are introduced at the 2, 4, and 5 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Tribromoanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Oxidation Reactions: Products include brominated phenols.
Reduction Reactions: Products include less brominated anisoles or anisole itself.
Applications De Recherche Scientifique
2,4,5-Tribromoanisole has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its brominated structure makes it a useful intermediate in various organic reactions.
Biology: It is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on human health.
Industry: It is used in the production of flame retardants, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,4,5-Tribromoanisole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound can disrupt cellular processes by interfering with enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromoanisole: Similar in structure but with bromine atoms at positions 2, 4, and 6. Known for causing cork taint in wines.
2,4,6-Trichloroanisole: A chlorinated derivative of anisole, also associated with cork taint.
2,4,5-Trichloroanisole: Similar to 2,4,5-Tribromoanisole but with chlorine atoms instead of bromine.
Uniqueness: this compound is unique due to its specific bromination pattern, which influences its chemical reactivity and applications. Its distinct musty odor and potential for contamination make it a compound of interest in various fields of research and industry.
Propriétés
Numéro CAS |
95970-10-8 |
|---|---|
Formule moléculaire |
C7H5Br3O |
Poids moléculaire |
344.83 g/mol |
Nom IUPAC |
1,2,4-tribromo-5-methoxybenzene |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
Clé InChI |
VHOBLUDHUKOSAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
![3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium](/img/structure/B13792457.png)
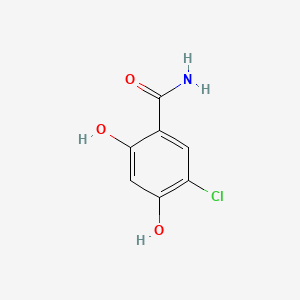
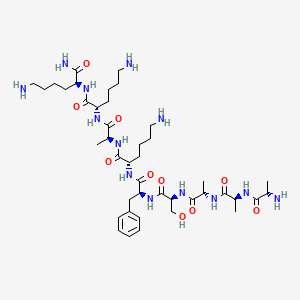
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)

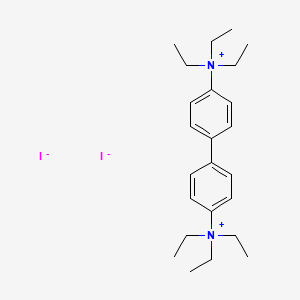
![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
